2-tert-Butyl-9,10-di(naphth-2-yl)anthracene
Overview
Description
Synthesis Analysis
TBADN is commonly used as a blue light-emitting material in organic light-emitting diodes (OLEDs) . Its unique molecular structure contributes to its optical properties.
Molecular Structure Analysis
The molecular formula of TBADN reveals its composition of 38 carbon atoms and 30 hydrogen atoms. The structure consists of two naphthalene (naphth-2-yl) groups attached to a central anthracene core. The tert-butyl group at the 2-position of anthracene introduces steric hindrance, resulting in a non-planar geometry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Optoelectronic Applications
TBADN has significant applications in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs), transistors, and organic lasers. Its utility is attributed to its spectral, sensing, and optical properties. The optical band gap values of TBADN are influenced by the molarity and choice of solvents, which is crucial for its application in optoelectronic devices (Erdoğan & Gündüz, 2017). Another study supports these findings by demonstrating the control over the electronic, optical, and spectroscopic properties of TBADN through various solvents (Orek et al., 2017).
Organic Electroluminescence
TBADN is used as a blue light-emitting material in non-doped OLEDs, offering efficient blue emission with excellent color purity and high efficiency. This application benefits from the molecular design of TBADN, which reduces molecular aggregation and changes the electronic state, improving the performance of OLEDs (Tao et al., 2004). The development of deep-blue-emitting anthracene derivatives, including TBADN, for OLEDs is another significant application, resulting in bright and saturated deep-blue emissions (Zheng et al., 2010).
Blue Light Emitting Diodes
TBADN derivatives have been synthesized for use in blue light-emitting diodes (LEDs), demonstrating high thermal decomposition temperatures and stable blue fluorescence with moderate to good quantum efficiencies. These derivatives show promise in developing blue-light-emitting type I devices with good maximum brightness and physical performance (Danel et al., 2002).
Solution-Processed Blue Fluorescent OLEDs
New asymmetric anthracene derivatives, including TBADN, have been synthesized for the light-emitting layer of solution-processed blue fluorescent OLEDs. These materials, used both as host and dopant, exhibited high solubility, moderate thermal stability, and efficient device performance (Ha et al., 2020).
Catalysis in Organic Reactions
TBADN has been utilized in catalysis, specifically in the tert-butylation of anthracene, naphthalene, and thianthrene. This process uses acid zeolites as catalysts at atmospheric pressure and moderate temperatures, demonstrating the versatility of TBADN in organic synthesis (Armengol et al., 1997).
Photocatalytic Applications
TBADN serves as a photocatalyst for radical fluoroalkylation under visible light irradiation, exhibiting high reducing power and the capability to generate various fluoroalkyl radicals. This showcases its potential in metal-free visible-light photocatalytic applications (Noto et al., 2018).
Electroluminescent Devices
TBADN has been successfully used as a hole-transporting layer in red organic light-emitting devices (OLEDs), contributing to lower driving voltage, higher electroluminescence efficiency, and longer luminance lifetime compared to other materials (Okumoto et al., 2006).
Electrogenerated Chemiluminescence
In electrogenerated chemiluminescence (ECL), TBADN has been utilized as a host molecule for sky-blue emission, highlighting its potential in ECL display devices (Kato et al., 2022).
properties
IUPAC Name |
2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJPWYDYFEBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619612 | |
Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene | |
CAS RN |
274905-73-6 | |
Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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